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Compound Name: MK-8033
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Introduction

MK-8033 is a potent and specific, orally bioavailable, ATP-competitive dual inhibitor of the c-
Met and Ron receptor tyrosine kinases.[1] It exhibits a preferential affinity for the activated
conformation of c-Met.[1] Developed as a potential therapeutic agent for cancer, MK-8033 has
been evaluated in preclinical studies and a Phase | clinical trial for advanced solid tumors.[2][3]
This document provides a comprehensive overview of the chemical properties, mechanism of
action, and key experimental data related to MK-8033.

Chemical Properties

MK-8033 is a synthetic small molecule with the following key identifiers and physicochemical
properties.
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Property Value Reference

1-[3-(1-methyl-1H-pyrazol-4-
yI)-5-0x0-5H-benzo[4]

IUPAC Name [S]cyclohepta[l,2-b]pyridin-7- [1]
yI]-N-(pyridin-2-

ylmethyl)methanesulfonamide

Molecular Formula C25H21Ns03S [1]

Molecular Weight 471.53 g/mol [1]

CAS Number 1001917-37-8 [1]
Light yellow to yellow solid

Appearance [6]
powder

Solubility Soluble in DMSO [6]

Storage Store at -20°C [7]

Mechanism of Action and Signaling Pathways

MK-8033 functions as a dual inhibitor of the c-Met (hepatocyte growth factor receptor) and Ron
(recepteur d'origine nantaise) receptor tyrosine kinases.[1] These receptors, upon binding their
respective ligands, HGF and MSP, dimerize and autophosphorylate, initiating downstream
signaling cascades that are crucial for cell proliferation, survival, motility, and invasion.[5][8]
Dysregulation of the c-Met and Ron pathways is implicated in the development and
progression of various cancers.[5][8]

MK-8033 competitively binds to the ATP-binding pocket of the kinase domain of both c-Met and
Ron, thereby preventing their phosphorylation and subsequent activation of downstream
signaling.[1]

c-Met Signaling Pathway

The c-Met signaling pathway, upon activation by its ligand HGF, triggers multiple downstream
cascades including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote
cell growth, survival, and motility. MK-8033 inhibits the initial autophosphorylation of c-Met, thus
blocking the entire downstream signaling cascade.
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c-Met Signaling Pathway Inhibition by MK-8033

Ron Signaling Pathway

Similarly, the Ron signaling pathway is activated by its ligand MSP (Macrophage-Stimulating
Protein), leading to the activation of downstream effectors like PISBK/AKT and MAPK, which are

involved in cell growth and motility. MK-8033's inhibition of Ron kinase activity blocks these

signaling events.
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Biological Activity

The inhibitory activity of MK-8033 has been characterized through various in vitro and in vivo

assays.
Assay Target/Cell Line ICs0/ECso0 Reference
In Vitro Kinase Assay c-Met 1nM [2]
Ron 7nM [6]
Cellular
Phosphorylation (p- GTL-16 30 nM [6]
Met)

) ] GTL-16 (c-Met
Cell Proliferation

amplified gastric 580 nM [6]
Assay

cancer)
EBC-1 (NSCLC) Not specified [6]
H1993 (NSCLC) Not specified [6]

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of MK-
8033, based on the methodologies described in the primary literature.[1]

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (ICso) of MK-8033 against c-
Met and Ron kinases.

Methodology:

+ Recombinant human c-Met or Ron kinase domain is incubated with a peptide substrate and
ATP in a kinase buffer.
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MK-8033 is added at various concentrations.
The reaction is initiated by the addition of ATP and incubated at room temperature.

The amount of phosphorylated substrate is quantified using a suitable detection method,
such as a luminescence-based assay that measures the amount of ADP produced.

ICso values are calculated by fitting the dose-response data to a four-parameter logistic
equation.
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Workflow for In Vitro Kinase Assay
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Cell Proliferation Assay

Objective: To assess the effect of MK-8033 on the proliferation of cancer cell lines.
Methodology:

e Cancer cell lines (e.g., GTL-16) are seeded in 96-well plates and allowed to adhere
overnight.

e Cells are treated with a serial dilution of MK-8033 or vehicle control (DMSO).
» Plates are incubated for a specified period (e.g., 72 hours).

o Cell viability is determined using a colorimetric or luminescence-based assay (e.g., MTT or
CellTiter-Glo®), which measures metabolic activity.

e The absorbance or luminescence is read using a plate reader, and the percentage of cell
growth inhibition is calculated relative to the vehicle-treated control.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of MK-8033 in a mouse model.

Methodology:

Human cancer cells (e.g., GTL-16) are subcutaneously implanted into immunodeficient mice.

e Tumors are allowed to grow to a palpable size.

e Mice are randomized into treatment and control groups.

o MK-8033 is administered orally at specified doses and schedules. The control group
receives a vehicle.

e Tumor volume and body weight are measured regularly.

e At the end of the study, tumors may be excised for further analysis (e.g.,
pharmacodynamics).
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Clinical Development

MK-8033 was investigated in a first-in-human, Phase | dose-escalation study in patients with
advanced solid tumors.[2][3] The study aimed to determine the safety, tolerability, and
maximum tolerated dose (MTD) of MK-8033.[2][3] While the compound was found to be well-
tolerated, further clinical development was discontinued.[2]

Conclusion
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MK-8033 is a well-characterized dual inhibitor of c-Met and Ron with potent activity in
preclinical models. The data summarized in this technical guide provide a comprehensive
overview of its chemical properties, mechanism of action, and biological activity, serving as a
valuable resource for researchers in the field of oncology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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